molecular formula C18H18N4O2S B8521799 4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-

4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-

Cat. No.: B8521799
M. Wt: 354.4 g/mol
InChI Key: ICBAFYYHAVODKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]- is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinecarboxamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)-5-pyridin-4-yl-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H18N4O2S/c23-17(13-5-9-20-10-6-13)22-18-21-15(14-2-1-11-24-14)16(25-18)12-3-7-19-8-4-12/h1-4,7-8,11,13,20H,5-6,9-10H2,(H,21,22,23)

InChI Key

ICBAFYYHAVODKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=NC(=C(S2)C3=CC=NC=C3)C4=CC=CO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 14 (1.80 g, 3.96 mmol) was dissolved in dichloromethane (20 mL), and trifluoroacetic acid (20 mL) was added thereto, followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and water was added to the resulting residue, followed by adding a 10 mol/L aqueous solution of sodium hydroxide to adjust the pH to 12. The precipitated solid was collected by filtration to afford the entitled Compound 15 (1.17 g, 84%).
Name
Compound 14
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
84%

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